![molecular formula C27H27N3O3 B2586445 1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 850750-24-2](/img/structure/B2586445.png)
1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a benzimidazole group, and a pyrrolidinone group . These groups are common in many pharmaceuticals and biologically active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a methoxyphenyl group (a phenyl ring with a methoxy substituent), a benzimidazole group (a fused benzene and imidazole ring), and a pyrrolidinone group (a five-membered ring containing nitrogen and a carbonyl group) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the benzimidazole group might participate in acid-base reactions, the methoxy group could undergo reactions typical of ethers, and the pyrrolidinone group might be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like the methoxy group and the carbonyl group in the pyrrolidinone ring might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Compounds with structures related to imidazo[1,2-a]pyridines have been explored for their potential as antiulcer agents. Despite not showing significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models, highlighting their potential in drug development for gastrointestinal protection (Starrett et al., 1989).
Optical Properties for Material Science
- A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives showcased their synthesis through a one-pot process. These compounds exhibit remarkable optical properties, including large Stokes' shifts and tunable quantum yields, making them suitable for applications in luminescent materials (Volpi et al., 2017).
Chemical Synthesis Techniques
- Research into the synthesis of functionalized 2-carbonyl-imidazo[1,2-a]pyridines from ethyl α-benzotriazolyl-α-morpholinoacetate has been reported. These compounds are derived from primary heterocyclic amidines and isocyanides, showcasing the versatility of imidazo[1,2-a]pyridine structures for synthetic organic chemistry (Yang et al., 2015).
Antimicrobial and Antioxidant Applications
- Novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines have been synthesized and shown to exhibit antimicrobial activity. Such findings indicate the potential of these compounds in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Drug Discovery and Development
- Aromatic compounds like benzimidazoles containing 1,2,3-triazoles have been synthesized and evaluated for their in vitro anticancer and antioxidant activities. This underscores the role of heterocyclic compounds in the search for new therapeutic agents (Kumaraswamy et al., 2021).
Antioxidant Activity in Chemistry
- Research on (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) for their antioxidant activity reveals the potential of these compounds in developing treatments targeting oxidative stress-related diseases (Lavanya et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-10-12-22(13-11-19)33-15-14-29-25-9-4-3-8-24(25)28-27(29)20-16-26(31)30(18-20)21-6-5-7-23(17-21)32-2/h3-13,17,20H,14-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWVUYYXROSLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2586362.png)
![4-[(4-Pyrazol-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B2586363.png)
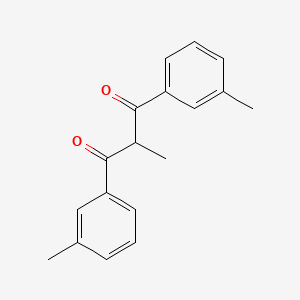
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2586365.png)
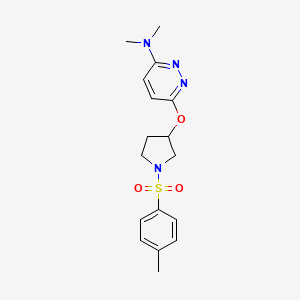
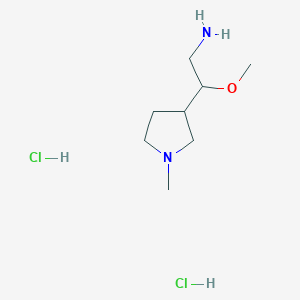
![N-(3-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2586373.png)

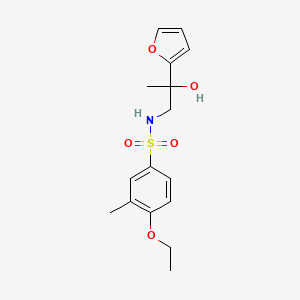


![4-[(3-Ethylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2586381.png)
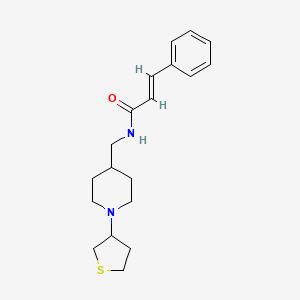
amino}ethyl)benzoic acid](/img/structure/B2586385.png)